(1R)-2,2-dimethyl-1-phenylpropane-1,3-diol
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Overview
Description
(1R)-2,2-dimethyl-1-phenylpropane-1,3-diol is an organic compound with a unique structure that includes a phenyl group attached to a propane backbone with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2-dimethyl-1-phenylpropane-1,3-diol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. This method utilizes a metal catalyst, such as palladium on carbon, to facilitate the reduction of the ketone precursor under hydrogen gas pressure. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R)-2,2-dimethyl-1-phenylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: Further reduction can lead to the formation of alkanes, especially when using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride for chlorination or phosphorus tribromide for bromination.
Major Products
The major products formed from these reactions include ketones, aldehydes, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R)-2,2-dimethyl-1-phenylpropane-1,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-2,2-dimethyl-1-phenylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-diphenylethane-1,2-diol: Similar in structure but with two phenyl groups.
(1R)-2,2-dimethyl-1-phenylpropan-1-ol: Lacks one hydroxyl group compared to (1R)-2,2-dimethyl-1-phenylpropane-1,3-diol.
(1R)-2,2-dimethyl-1-phenylpropane-1,2-diol: Hydroxyl groups are positioned differently.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups and the presence of a phenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
(1R)-2,2-dimethyl-1-phenylpropane-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-7,10,12-13H,8H2,1-2H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWCLCFHXYGTTF-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@@H](C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52178-66-2 |
Source
|
Record name | (1R)-2,2-dimethyl-1-phenylpropane-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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